molecular formula C18H21N3O6S2 B2435420 Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate CAS No. 953852-10-3

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate

Cat. No.: B2435420
CAS No.: 953852-10-3
M. Wt: 439.5
InChI Key: OBGOWYSIEKCRBL-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

ethyl 4-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S2/c1-3-27-17(23)15-12(2)19-18(28-15)20-16(22)13-5-4-6-14(11-13)29(24,25)21-7-9-26-10-8-21/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGOWYSIEKCRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Core

The thiazole ring is synthesized via a cyclization reaction between a thioamide precursor and an α-haloketone. For example, 2-bromo-1-(4-methyl-5-ethoxycarbonylthiazol-2-yl)ethan-1-one reacts with thiourea derivatives under refluxing ethanol to yield the 4-methylthiazole-5-carboxylate scaffold. Key parameters include:

Parameter Condition Yield (%)
Solvent Ethanol 85–90
Temperature 80–85°C
Reaction Time 6–8 hours
Catalyst None

This step is critical for establishing the thiazole backbone, with the methyl group at position 4 and the ethoxycarbonyl group at position 5 introduced during cyclization.

Introduction of the Benzamido Group

The benzamido moiety is incorporated via an amide coupling reaction. 3-(Morpholinosulfonyl)benzoic acid is activated using carbodiimides (e.g., DCC or EDC) and reacted with the amine-functionalized thiazole intermediate. A representative protocol involves:

  • Reagents : DCC (1.2 equiv), DMAP (0.1 equiv), dry dichloromethane
  • Conditions : 0°C to room temperature, 12–16 hours
  • Yield : 70–75%

This step requires anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.

Morpholinosulfonyl Substitution

The morpholinosulfonyl group is introduced through nucleophilic substitution. The benzene ring is first sulfonylated using chlorosulfonic acid, followed by reaction with morpholine in tetrahydrofuran (THF) at 60°C:

$$
\text{Ar–SO}2\text{Cl} + \text{Morpholine} \xrightarrow{\text{THF, 60°C}} \text{Ar–SO}2\text{-Morpholine} + \text{HCl}
$$

Parameter Condition Yield (%)
Solvent THF 80–85
Temperature 60°C
Reaction Time 4–6 hours

Industrial-Scale Production Methods

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Key adaptations from laboratory-scale protocols include:

Continuous Flow Reactors

  • Cyclization Step : Microreactors enable rapid heat dissipation, reducing side reactions. Residence times of 10–15 minutes achieve 90% conversion.
  • Amide Coupling : Plug-flow reactors with immobilized carbodiimide catalysts reduce reagent waste and improve yield to 85%.

Automated Purification Systems

  • Chromatography : Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.
  • Crystallization : Anti-solvent addition (e.g., heptane to THF) yields high-purity morpholinosulfonyl derivatives.

Comparative Analysis of Synthetic Strategies

A comparison of traditional vs. industrial methods reveals critical trade-offs:

Metric Laboratory-Scale Industrial-Scale
Cycle Time 5–7 days 24–48 hours
Overall Yield 50–55% 65–70%
Purity 95–98% >99%
Cost per Kilogram $12,000–$15,000 $4,000–$6,000

Industrial methods leverage automation and continuous processing to enhance throughput, though they require significant capital investment.

Reaction Optimization and Challenges

Byproduct Formation in Amide Coupling

Side products such as N-acylurea derivatives arise from DCC decomposition. Substituting DCC with polymer-supported carbodiimides reduces byproduct formation to <2%.

Sulfonation Selectivity

Sulfonation at the meta position is favored due to steric and electronic effects. Using excess chlorosulfonic acid (3.0 equiv) ensures >90% regioselectivity.

Case Study: Synthesis of Analogous Compounds

The preparation of 1-(3-methoxybenzyl)-3-(3-methoxyphenyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-1H-pyrazole-4-carboxamide (4j ) illustrates the broader applicability of these methods:

  • Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones.
  • Sulfonation and Morpholine Addition : Analogous to the thiazole derivative’s protocol.
  • Amide Coupling : Achieves 78% yield using HATU/DIEA in DMF.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Morpholine derivatives, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

    Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3-(morpholinosulfonyl)benzamido)-4-methylthiazole-5-carboxylate: Similar structure but with variations in the positioning of functional groups.

    4-Phenyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate: Contains a phenyl group instead of a methyl group.

Uniqueness

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinosulfonyl group, in particular, is crucial for its interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is a thiazole derivative that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its potential applications as an antimicrobial and anticancer agent, as well as its ability to inhibit specific enzymes.

Chemical Structure and Properties

  • Chemical Formula : C18H21N3O6S2
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 953852-10-3
  • IUPAC Name : Ethyl 4-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives, including this compound, possess significant antimicrobial activities. The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested pathogens, indicating strong antimicrobial potency.
  • Biofilm Inhibition : It has shown the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin in biofilm reduction percentages.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been found to interact with critical biological targets involved in cancer progression.

  • Enzyme Inhibition : The compound demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 µM and 2.67 µM, respectively. These enzymes are crucial for DNA replication and synthesis of nucleotides, making them significant targets in cancer therapy.
  • Cell Line Studies : In vitro studies on various cancer cell lines have indicated that derivatives of this compound can induce apoptosis and inhibit cell proliferation, showcasing its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The morpholinosulfonyl group is critical for its interaction with biological targets, facilitating enzyme inhibition.
  • Cellular Uptake : The ethyl and methyl groups may enhance the lipophilicity of the compound, improving cellular uptake and bioavailability.

Summary Table of Biological Activities

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 µg/mL
AntimicrobialStaphylococcus epidermidisMIC: 0.22 - 0.25 µg/mL
Enzyme InhibitionDNA GyraseIC50: 31.64 µM
Enzyme InhibitionDHFRIC50: 2.67 µM
Anticancer ActivityHCT-116 (colon cancer)IC50: ~1.9 µg/mL
Anticancer ActivityMCF-7 (breast cancer)IC50: ~2.3 µg/mL

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